Quinoxyfen-d4

描述

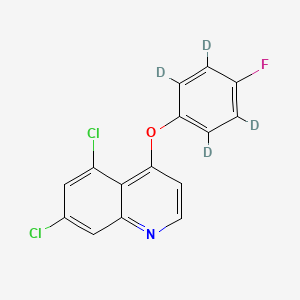

Structure

3D Structure

属性

分子式 |

C15H8Cl2FNO |

|---|---|

分子量 |

312.2 g/mol |

IUPAC 名称 |

5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluorophenoxy)quinoline |

InChI |

InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |

InChI 键 |

WRPIRSINYZBGPK-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)[2H])[2H])F)[2H] |

规范 SMILES |

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Quinoxyfen-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxyfen-d4 is the deuterated analogue of Quinoxyfen, a highly effective fungicide used to control powdery mildew in various crops. The incorporation of deuterium isotopes (d4) in the 4-fluorophenoxy moiety makes this compound a valuable internal standard for quantitative analytical studies, particularly in residue analysis and metabolic fate investigations. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the fungicidal mode of action of its parent compound, Quinoxyfen.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference |

| Chemical Name | 5,7-dichloro-4-(4-fluorophenoxy-2,3,5,6-d4)quinoline | [1] |

| CAS Number | 124495-18-7 | [2] |

| Molecular Formula | C₁₅H₄D₄Cl₂FNO | [2] |

| Molecular Weight | 312.16 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Purity | >95% (HPLC) | |

| Solubility | 10 mM in DMSO | |

| Storage Temperature | +4°C |

Experimental Protocols

Proposed Synthesis of this compound

Stage 1: Synthesis of 4-Fluorophenol-2,3,5,6-d4

-

Starting Material: 4-Fluorophenol.

-

Deuteration Reagent: Deuterium oxide (D₂O) with a suitable catalyst, such as a strong acid (e.g., D₂SO₄) or a transition metal catalyst (e.g., Palladium on carbon).

-

Procedure:

-

Dissolve 4-fluorophenol in an excess of D₂O.

-

Add the catalyst to the solution.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange at the ortho and meta positions of the phenol ring.

-

Monitor the reaction progress using ¹H NMR spectroscopy to confirm the disappearance of the aromatic protons at positions 2, 3, 5, and 6.

-

Upon completion, neutralize the acid catalyst (if used) with a suitable base (e.g., NaOD in D₂O).

-

Extract the deuterated 4-fluorophenol with an organic solvent (e.g., diethyl ether).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-fluorophenol-2,3,5,6-d4.

-

Stage 2: Synthesis of this compound

-

Reactants: 4,5,7-Trichloroquinoline and 4-fluorophenol-2,3,5,6-d4.

-

Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-fluorophenol-2,3,5,6-d4 and the solvent.

-

Slowly add the base to the solution at room temperature to form the corresponding phenoxide.

-

Add 4,5,7-trichloroquinoline to the reaction mixture.

-

Heat the mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Analytical Method for the Determination of Quinoxyfen in Soil

The following protocol is adapted from established methods for the analysis of Quinoxyfen residues in environmental samples.

1. Scope: This method is suitable for the quantitative determination of Quinoxyfen and its major metabolite, 3-hydroxy-quinoxyfen, in soil samples using gas chromatography-mass spectrometry (GC-MS).

2. Principle: Soil samples are extracted with an acidified acetone solution. The extract is then partitioned into an organic solvent, and the analytes are derivatized (methylated) to improve their chromatographic properties. The final determination is performed by GC-MS.

3. Reagents and Materials:

- Acetone (HPLC grade)

- Hexane (HPLC grade)

- Hydrochloric acid (analytical grade)

- Sodium bicarbonate (analytical grade)

- Anhydrous sodium sulfate

- Quinoxyfen and 3-hydroxy-quinoxyfen analytical standards

- This compound (as internal standard)

- Derivatizing agent (e.g., diazomethane or trimethylsilyldiazomethane)

- Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)

4. Sample Preparation and Extraction:

- Weigh 10 g of a homogenized soil sample into a centrifuge tube.

- Spike the sample with a known amount of this compound internal standard.

- Add 20 mL of acetone/0.1 M HCl (80:20, v/v) and shake vigorously for 30 minutes.

- Centrifuge the sample at 3000 rpm for 10 minutes.

- Decant the supernatant into a clean flask.

- Repeat the extraction step twice more with 20 mL of the extraction solvent.

- Combine the supernatants.

5. Liquid-Liquid Partitioning:

- Add 100 mL of 5% aqueous sodium bicarbonate to the combined extract.

- Partition the analytes into 50 mL of hexane by shaking for 5 minutes.

- Separate the hexane layer and repeat the partitioning with another 50 mL of hexane.

- Combine the hexane extracts and dry them by passing through a column of anhydrous sodium sulfate.

6. Derivatization (Methylation of 3-hydroxy-quinoxyfen):

- Evaporate the hexane extract to near dryness under a gentle stream of nitrogen.

- Add the methylating agent according to the manufacturer's instructions.

- Allow the reaction to proceed for the recommended time.

- Remove the excess derivatizing agent under a stream of nitrogen.

7. Clean-up (SPE):

- Condition an aminopropyl SPE cartridge with 5 mL of hexane.

- Dissolve the derivatized residue in a small volume of hexane and load it onto the SPE cartridge.

- Wash the cartridge with 5 mL of hexane to remove interferences.

- Elute the analytes with 10 mL of a suitable solvent mixture (e.g., hexane:acetone, 95:5, v/v).

- Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.

8. GC-MS Analysis:

- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

- Injection: 1 µL in splitless mode.

- Oven Temperature Program: Optimized for the separation of the analytes.

- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for Quinoxyfen, methylated 3-hydroxy-quinoxyfen, and this compound.

9. Quantification:

- Prepare a calibration curve using analytical standards of Quinoxyfen and methylated 3-hydroxy-quinoxyfen, with a constant concentration of the internal standard (this compound).

- Calculate the concentration of the analytes in the samples based on the response ratio of the analyte to the internal standard.

Mode of Action of Quinoxyfen

Quinoxyfen exerts its fungicidal activity by disrupting crucial signaling pathways within the fungal pathogen, primarily affecting the early stages of infection, such as spore germination and appressorium formation. The primary target is believed to be the G-protein signaling cascade.

Signaling Pathway Disruption by Quinoxyfen

The following diagram illustrates the proposed mechanism of action of Quinoxyfen in disrupting the G-protein signaling pathway in fungal pathogens.

Caption: Proposed mode of action of Quinoxyfen in fungi.

Pathway Description:

-

Normal Signaling: In a typical fungal cell, external signals are perceived by G-Protein Coupled Receptors (GPCRs) on the cell surface. This activates a heterotrimeric G-protein, causing it to dissociate into its active Gα-GTP and Gβγ subunits. These subunits then trigger downstream signaling cascades. Gα-GTP often activates adenylate cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). The Gβγ subunit can activate other pathways, including the Protein Kinase C (PKC) pathway. These signaling cascades ultimately regulate various cellular processes, including spore germination and the formation of appressoria, which are specialized structures required for host penetration.

-

Disruption by Quinoxyfen: Quinoxyfen is believed to interfere with this finely tuned signaling process. While the exact molecular target is still under investigation, evidence suggests that it disrupts the function of the G-protein or associated proteins. This disruption leads to an aberrant regulation of downstream effectors like PKA and PKC. The altered signaling prevents the proper development of germination tubes and appressoria, thereby halting the infection process before it can begin.

Conclusion

This compound serves as an indispensable tool for the precise quantification of Quinoxyfen in complex matrices, which is critical for regulatory compliance and environmental monitoring. Understanding its chemical properties, having access to reliable analytical methods, and a clear picture of the fungicidal mode of action of the parent compound are paramount for researchers in the fields of agriculture, environmental science, and drug development. The information provided in this technical guide offers a solid foundation for further research and application of this important labeled compound.

References

In-Depth Technical Guide: Quinoxyfen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Quinoxyfen-d4, a deuterated analog of the fungicide Quinoxyfen. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and biological mode of action.

Core Chemical Data

This compound, the isotopically labeled version of Quinoxyfen, serves as a crucial internal standard for quantitative analytical studies. While a specific CAS number for this compound is not officially assigned and is often cited as "Not Available" (NA)[1], the CAS number for the parent compound, Quinoxyfen, is 124495-18-7[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 5,7-Dichloro-4-(4-fluorophenoxy)quinoline-d4 | [1] |

| Synonyms | 5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluoro-phenoxy)quinoline | [2] |

| Molecular Formula | C₁₅H₄D₄Cl₂FNO | |

| Molecular Weight | 312.16 g/mol | |

| Purity | >95% (by HPLC) | |

| Appearance | Off-white flocculent solid (inferred from parent compound) | |

| Storage Temperature | +4°C or 2-8°C |

Synthesis Overview

The synthesis of the parent compound, Quinoxyfen, involves the reaction of 4,5,7-Trichloro Quinoline with Sodium 4-hydroxyphenolate. The synthesis of this compound would follow a similar pathway, utilizing a deuterated 4-fluorophenol as a starting material.

Analytical Methodology

This compound is primarily used as an internal standard in analytical methods for the detection and quantification of Quinoxyfen in various matrices. A validated method for the analysis of Quinoxyfen in grapes utilizes gas chromatography with mass selective detection (GC-MSD).

Table 2: Parameters for GC-MSD Analysis of Quinoxyfen

| Parameter | Specification | Source |

| Instrumentation | Gas Chromatography with Mass Selective Detection (GC-MSD) | |

| Sample Preparation | Similar to Method ERC95.26 | |

| Quantification Ion | 237 amu | |

| Confirmation Ion | 272 amu | |

| Fortification Levels | 0.01 to 0.5 mg/kg | |

| Average Recovery | 94 ± 8% in raisins (0.01 to 0.1 mg/kg) |

Experimental Workflow for Quinoxyfen Analysis

Caption: General workflow for the analysis of Quinoxyfen using an internal standard.

Biological Activity and Signaling Pathway

Quinoxyfen is a protectant fungicide that is effective against powdery mildew diseases. Its mode of action involves the disruption of signaling pathways in fungal spores. It is believed to interfere with G-protein signaling and may also target serine esterase activity. This disruption inhibits the germination of spores and the formation of appressoria, which are specialized infection structures.

Proposed Signaling Pathway of Quinoxyfen Action

Caption: Proposed mechanism of action of Quinoxyfen on fungal signaling pathways.

Safety Information

The parent compound, Quinoxyfen, may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Quinoxyfen-d4: A Technical Guide for Researchers

An In-depth Whitepaper on the Physicochemical Properties, Analytical Methodologies, and Biological Mode of Action of the Deuterated Fungicide Standard

This technical guide provides a comprehensive overview of Quinoxyfen-d4, a deuterated analog of the fungicide Quinoxyfen. Designed for researchers, analytical chemists, and professionals in drug and pesticide development, this document details its molecular characteristics, a representative analytical workflow, and the biochemical pathways affected by its non-labeled counterpart.

Core Physicochemical Data

This compound serves as an internal standard in analytical testing, particularly in isotope dilution mass spectrometry, for the quantification of Quinoxyfen residues in various matrices. The deuterium labeling provides a distinct mass-to-charge ratio, enabling precise and accurate measurement. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 312.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₅H₄D₄Cl₂FNO | [1] |

| Appearance | White to Off-White Solid | |

| Solubility | 10 mM in DMSO | |

| Storage Temperature | +4°C | |

| Unlabeled CAS Number | 124495-18-7 |

Biological Mode of Action of Quinoxyfen

Quinoxyfen, the unlabeled parent compound, is a preventative fungicide highly effective against powdery mildew diseases. Its mode of action is the disruption of early fungal development stages, specifically germination and the formation of the appressorium (a specialized infection structure). It achieves this by interfering with crucial signal transduction pathways within the fungus. Research indicates that Quinoxyfen perturbs G-protein signaling and other downstream cellular signaling events, effectively preventing the fungus from recognizing and infecting the host plant.

The following diagram illustrates the proposed signaling pathway inhibited by Quinoxyfen in a fungal spore.

Caption: Proposed signaling pathway in fungal spores and the inhibitory action of Quinoxyfen.

Experimental Protocols: Residue Analysis in Soil

The following protocol is a detailed methodology for the determination of Quinoxyfen and its primary metabolite (3-hydroxy-quinoxyfen) in soil samples, adapted from EPA Method ERC 94.27. In a typical modern application for high-precision quantification, this compound would be introduced at the beginning of the extraction process as an internal standard.

Objective: To extract, purify, and quantify Quinoxyfen residues from a soil matrix using gas chromatography with mass selective detection (GC-MSD).

Materials:

-

Soil sample (sieved)

-

Acetone, Hexane, Toluene, Methyl-tert-butyl ether (pesticide residue grade)

-

0.1 N Hydrochloric acid

-

5% (w/v) Sodium bicarbonate solution

-

Tetrabutylammonium hydroxide (0.1M)

-

Ammonia solution

-

Iodomethane

-

Quinoxyfen analytical standard

-

This compound (as internal standard)

-

Aminopropyl solid-phase extraction (SPE) cartridges

-

Vortex mixer, Centrifuge, Nitrogen evaporator

Methodology:

-

Extraction:

-

Weigh a 5g nominal sample of sieved, dry-weight equivalent soil into a centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard.

-

Add 80% acetone / 20% 0.1 N hydrochloric acid solution.

-

Shake vigorously for 15 minutes.

-

Centrifuge at 2000 rpm for 5 minutes.

-

Decant the supernatant.

-

-

Liquid-Liquid Partitioning:

-

Add 5% (w/v) sodium bicarbonate solution and hexane to the extract.

-

Shake for 15 minutes to partition the analytes into the hexane layer.

-

Collect the hexane layer. Repeat the partitioning with fresh hexane.

-

Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization (Methylation):

-

To the dried residue, add tetrabutylammonium hydroxide, ammonia solution, toluene, and iodomethane.

-

This step methylates the 3-hydroxy-quinoxyfen metabolite, making it amenable to GC analysis.

-

Vortex the mixture for 90 minutes.

-

Add water and extract the methylated analytes into methyl-tert-butyl ether.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Evaporate the ether extract to dryness and reconstitute the residue in hexane.

-

Condition an aminopropyl SPE cartridge with hexane.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with hexane to remove interferences.

-

Elute the analytes (Quinoxyfen, methylated metabolite, and this compound) with 5% acetone in hexane.

-

-

Analysis by GC-MSD:

-

Evaporate the eluate to dryness and reconstitute in a final volume of a suitable solvent (e.g., 0.1% corn oil in tri-methyl pentane).

-

Inject an aliquot into a gas chromatograph coupled with a mass selective detector.

-

Quantify Quinoxyfen by comparing its peak area to the peak area of the this compound internal standard, using a calibration curve prepared with analytical standards.

-

The following diagram outlines the logical workflow of this analytical protocol.

Caption: Workflow for the analysis of Quinoxyfen residues in soil samples.

References

Synthesis of Deuterated Quinoxyfen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed methodology for the synthesis of deuterated quinoxyfen, a fungicide used to control powdery mildew. As stable isotope-labeled internal standards are crucial for metabolism, pharmacokinetic, and environmental fate studies, the introduction of deuterium into the quinoxyfen structure provides a valuable analytical tool. This document details a feasible synthetic pathway, experimental protocols, and expected quantitative data for the preparation of deuterated quinoxyfen. The proposed synthesis leverages established methods for hydrogen-deuterium exchange on aromatic rings, offering a practical approach for researchers in agrochemical and pharmaceutical development.

Introduction

Quinoxyfen, with the chemical name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a potent fungicide.[1][2] The development of deuterated analogs of such compounds is essential for a variety of applications, including their use as internal standards in mass spectrometry-based quantification, for elucidating metabolic pathways, and in environmental monitoring.[3][4] Deuterium labeling offers the advantage of altering the mass of the molecule without significantly affecting its chemical properties.[3] This guide proposes a synthetic route for preparing deuterated quinoxyfen, focusing on a transition metal-catalyzed hydrogen-deuterium (H/D) exchange reaction.

Proposed Synthetic Pathway

The proposed synthesis of deuterated quinoxyfen involves the direct H/D exchange on the aromatic rings of the quinoxyfen molecule using deuterium oxide (D₂O) as the deuterium source and a transition metal catalyst, such as platinum. This method is advantageous due to its relative simplicity and the availability of the starting materials. The deuteration is expected to occur primarily on the electron-rich positions of both the dichloro-quinoline and the 4-fluorophenyl rings.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of deuterated quinoxyfen via H/D exchange.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of deuterated quinoxyfen.

3.1. Materials and Equipment

-

Quinoxyfen (≥98% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum(IV) oxide (PtO₂) or other suitable platinum catalyst

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Magnetic stirrer with heating capabilities

-

Standard laboratory glassware

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography system for purification (e.g., column chromatography or preparative HPLC)

-

Analytical instruments for characterization (NMR, Mass Spectrometry)

3.2. Synthesis Procedure

-

Reaction Setup: In a high-pressure reaction vessel, combine quinoxyfen (1.0 g, 3.25 mmol), deuterium oxide (20 mL), and platinum(IV) oxide (50 mg, 0.22 mmol).

-

Reaction Conditions: Seal the vessel and heat the mixture to 150 °C with vigorous stirring. Pressurize the vessel with an inert gas (e.g., nitrogen or argon) to approximately 100 psi.

-

Reaction Time: Maintain these conditions for 24-48 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by mass spectrometry to determine the extent of deuterium incorporation.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude deuterated quinoxyfen.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure deuterated quinoxyfen.

General Experimental Workflow Diagram:

Caption: General workflow for the synthesis and purification of deuterated quinoxyfen.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | Quinoxyfen |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Platinum(IV) Oxide (PtO₂) |

| Temperature | 150 °C |

| Pressure | 100 psi |

| Reaction Time | 48 hours |

| Yield (crude) | ~90% |

| Yield (purified) | ~75% |

Table 2: Product Characterization

| Analysis | Expected Result |

| Appearance | Off-white solid |

| Molecular Weight | Variable, dependent on deuterium incorporation |

| Purity (HPLC) | >98% |

| Deuterium Incorporation | >95% (determined by Mass Spectrometry) |

| ¹H NMR | Reduction in signal intensity for aromatic protons |

| ²H NMR | Presence of signals corresponding to deuterated positions |

| Mass Spectrum (m/z) | [M+D]⁺, [M+2D]⁺, etc., showing a distribution of deuterated species |

Conclusion

This technical guide provides a comprehensive overview of a proposed method for the synthesis of deuterated quinoxyfen. The described transition metal-catalyzed H/D exchange offers a straightforward and efficient route to obtaining this valuable analytical standard. The detailed experimental protocol and expected data provide a solid foundation for researchers to undertake the synthesis and characterization of deuterated quinoxyfen for use in advanced agrochemical and pharmaceutical research. Further optimization of reaction conditions may be necessary to maximize deuterium incorporation and yield.

References

- 1. fao.org [fao.org]

- 2. Quinoxyfen | C15H8Cl2FNO | CID 3391107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Quinoxyfen-d4 in Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Quinoxyfen-d4 in modern analytical research. Primarily utilized as a stable isotope-labeled internal standard, this compound is indispensable for the accurate quantification of the fungicide Quinoxyfen in various matrices. This document provides a comprehensive overview of its application, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), and offers detailed experimental protocols for its use.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental purpose of employing this compound in research is to serve as an internal standard in isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a sample prior to analysis. This compound is chemically identical to the analyte of interest (Quinoxyfen) but has a different mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The key advantage of this method is that the internal standard experiences the same sample preparation losses and ionization suppression or enhancement effects in the mass spectrometer as the native analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the amount of Quinoxyfen in the original sample, regardless of variations in sample extraction efficiency or matrix effects.

Quantitative Data for Analytical Method Development

The successful application of this compound as an internal standard requires precise knowledge of the mass-to-charge ratios (m/z) of both the analyte and the standard, particularly for targeted analysis using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) for MRM |

| Quinoxyfen | C₁₅H₈Cl₂FNO | 308.13 | 308.1 | 162.1, 197.1 |

| This compound | C₁₅D₄H₄Cl₂FNO | 312.16 | 312.2 | Predicted: 166.1, 201.1 |

Note: Product ions for this compound are predicted based on the fragmentation of Quinoxyfen and the addition of 4 Daltons. These would need to be confirmed experimentally during method development.

Experimental Protocol: Quantification of Quinoxyfen in a Food Matrix using QuEChERS and LC-MS/MS

This section details a representative protocol for the analysis of Quinoxyfen residues in a food matrix, such as grapes, using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

Reagents and Materials

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate tribasic dihydrate

-

Sodium citrate dibasic sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Quinoxyfen analytical standard

-

This compound internal standard

Standard Preparation

-

Quinoxyfen Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quinoxyfen standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Quinoxyfen stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (QuEChERS)

-

Homogenize 10 g of the food sample (e.g., grapes).

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate Quinoxyfen from matrix interferences (e.g., start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Quinoxyfen: 308.1 -> 162.1 (Quantifier), 308.1 -> 197.1 (Qualifier)

-

This compound: 312.2 -> 166.1 (Quantifier)

-

-

Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both Quinoxyfen and this compound.

-

Calculate the response ratio (Peak Area of Quinoxyfen / Peak Area of this compound) for each calibration standard and the samples.

-

Construct a calibration curve by plotting the response ratio versus the concentration of the Quinoxyfen calibration standards.

-

Determine the concentration of Quinoxyfen in the samples by interpolating their response ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow of using this compound as an internal standard in a typical quantitative analysis.

Caption: Workflow for Quinoxyfen quantification using a deuterated internal standard.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This compound is a vital tool for researchers requiring precise and accurate quantification of Quinoxyfen. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS mitigates variations inherent in sample preparation and analysis, leading to highly reliable data. The methodologies outlined in this guide provide a robust framework for the implementation of this compound in research, ensuring data integrity and comparability across different studies and laboratories.

An In-Depth Technical Guide to Quinoxyfen and its Deuterated Analog, Quinoxyfen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fungicide Quinoxyfen and its isotopically labeled analog, Quinoxyfen-d4. It is designed to serve as a critical resource for professionals engaged in agricultural science, environmental analysis, and analytical chemistry. This document outlines their core chemical differences, mechanisms of action, and applications, with a focus on the use of this compound as an internal standard for precise quantitative analysis.

Introduction: The Role of Quinoxyfen and the Need for Precision

Quinoxyfen is a highly effective, preventative fungicide from the quinoline chemical class, primarily used to control powdery mildew on a variety of crops.[1] Its mode of action involves the disruption of early fungal development stages, specifically by inhibiting the formation of the appressorium—a specialized structure used by fungi to penetrate host tissue.[2] Given its widespread agricultural use, regulatory bodies require robust and accurate analytical methods to monitor its residue levels in food and environmental samples.

Quantitative analysis in complex matrices is often challenged by matrix effects and variations in sample preparation, which can lead to inaccurate measurements. Isotope dilution mass spectrometry (IDMS) is the gold standard for overcoming these challenges. This technique employs a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass.[3] this compound is the deuterium-labeled analog of Quinoxyfen, making it an ideal internal standard for the accurate quantification of Quinoxyfen residues.

Core Differences: Quinoxyfen vs. This compound

The fundamental difference between Quinoxyfen and this compound lies in their isotopic composition. In this compound, four hydrogen (H) atoms on the fluorophenyl ring have been replaced with deuterium (D), a stable, heavy isotope of hydrogen. This substitution results in a mass increase of approximately 4 Daltons (Da) without significantly altering the chemical and physical properties, such as polarity, solubility, and chromatographic retention time.

This mass difference is the key to its function as an internal standard. While behaving nearly identically to the native Quinoxyfen during sample extraction, cleanup, and chromatographic separation, it is easily distinguished by a mass spectrometer.

Quantitative Data Summary

The key chemical and analytical properties of Quinoxyfen and this compound are summarized below. Tandem mass spectrometry (MS/MS) parameters are crucial for developing selective and sensitive quantification methods. The provided precursor and product ions are typical transitions used in Multiple Reaction Monitoring (MRM) assays.

Table 1: Chemical and Physical Properties

| Property | Quinoxyfen | This compound |

| Chemical Formula | C₁₅H₈Cl₂FNO | C₁₅H₄D₄Cl₂FNO |

| Average Molecular Weight | 308.14 g/mol | 312.16 g/mol |

| Monoisotopic Mass | 306.9967 Da | 310.0218 Da |

| Primary Application | Agricultural Fungicide | Internal Standard |

Table 2: Mass Spectrometry Parameters for Quantitative Analysis (LC-MS/MS, ESI+)

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| Quinoxyfen | 308.1 | 197.1 | 162.1[4] |

| This compound | 312.1 | 201.1 | 166.1 |

Note: The m/z values for this compound are predicted based on the fragmentation of the parent compound, assuming the deuterium labels are retained on the fragmented portions.

Mechanism of Action: Disruption of Fungal Signaling

Quinoxyfen's efficacy as a fungicide stems from its ability to interfere with critical signaling pathways that govern the early stages of fungal infection. It specifically targets the process of appressorium formation in powdery mildew.

Upon landing on a host surface, a fungal spore perceives physical and chemical cues that trigger a complex signaling cascade. This cascade is mediated by a G-protein coupled receptor (GPCR) on the fungal cell surface. Activation of the GPCR initiates a downstream pathway involving heterotrimeric G-proteins, which in turn modulates the activity of enzymes like adenylate cyclase. This leads to changes in the intracellular concentration of cyclic AMP (cAMP), a key second messenger that activates Protein Kinase A (PKA). The PKA and other pathways, such as the MAP kinase (MAPK) cascade, are essential for the morphological changes that result in a fully functional appressorium.

Quinoxyfen disrupts this G-protein signaling pathway.[2] By doing so, it effectively blocks the signal transduction required for the spore to form an appressorium, thus preventing it from infecting the plant. Studies have shown that Quinoxyfen alters the accumulation of transcripts for both PKA and Protein Kinase C (PKC), further highlighting its role as a signal transduction inhibitor.

Experimental Protocols: Quantitative Analysis Using this compound

The following protocol provides a detailed methodology for the determination of Quinoxyfen in a complex matrix (e.g., grapes) using this compound as an internal standard, followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) analysis. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Materials and Reagents

-

Quinoxyfen analytical standard

-

This compound internal standard solution (e.g., 10 µg/mL in acetonitrile)

-

Acetonitrile (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate tribasic dihydrate

-

Disodium citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - use with caution, may retain planar pesticides

-

Deionized water

-

50 mL and 2 mL centrifuge tubes

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a homogenized grape sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample to achieve a known concentration (e.g., 100 ng/g).

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting-Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate). Immediately shake for 1 minute to prevent agglomeration.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

-

Analysis: Transfer the final extract into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

-

Gas Chromatograph (GC):

-

Inlet: Splitless mode, 250°C

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)

-

Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)

-

Oven Program: 70°C (hold 2 min), ramp to 150°C at 25°C/min, then ramp to 300°C at 5°C/min (hold 10 min)

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

MRM Transitions:

-

Quinoxyfen: Precursor 272.1 -> Products 237.0 (Quant) & 208.0 (Qual)

-

This compound: Precursor 276.1 -> Product 241.0 (Quant)

-

-

The Role of this compound in Ensuring Data Accuracy

The core principle of using an isotopically labeled internal standard is to correct for any analyte loss or variation in instrument response. Because this compound has virtually identical chemical and physical properties to Quinoxyfen, it experiences the same effects during sample preparation and analysis.

If a portion of the analyte is lost during an extraction or cleanup step, an equivalent portion of the internal standard is also lost. If the instrument's sensitivity fluctuates during an analytical run, it affects both the analyte and the internal standard equally. Quantification is based on the ratio of the analyte's signal to the internal standard's signal, not on the absolute signal of the analyte. This ratio remains constant even if sample loss or signal suppression occurs, leading to highly accurate and precise results.

Conclusion

Quinoxyfen is a vital tool in agriculture for the control of powdery mildew, and its safe use relies on accurate residue monitoring. This compound serves as the ideal internal standard for this purpose. Its isotopic mass difference allows it to be distinguished by mass spectrometry, while its chemical similarity to Quinoxyfen ensures it effectively compensates for variations throughout the analytical workflow. The combined use of advanced sample preparation techniques like QuEChERS and sensitive detection by tandem mass spectrometry, underpinned by the principles of isotope dilution, provides the robust and reliable data required by researchers, regulatory agencies, and the agricultural industry.

References

Isotopic Labeling of Quinoxyfen Fungicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of quinoxyfen, a fungicide used to control powdery mildew. The guide details its metabolic pathways, analytical methods for its detection, and protocols for its isotopic labeling, a crucial technique for understanding its environmental fate and metabolic behavior.

Introduction to Quinoxyfen and Isotopic Labeling

Quinoxyfen (5,7-dichloro-4-(4-fluorophenoxy)quinoline) is a protectant fungicide that is effective against powdery mildew on various crops.[1] To thoroughly assess its safety and environmental impact, it is essential to trace its journey through biological systems and the environment. Isotopic labeling is a powerful technique that enables this tracking. By replacing one or more atoms of the quinoxyfen molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the compound's absorption, distribution, metabolism, and excretion (ADME) with high precision.

The most commonly used isotope for studying the metabolic fate of organic molecules like quinoxyfen is Carbon-14 (¹⁴C), due to its long half-life and presence in all organic compounds.[2][3] Deuterium (²H or D), a stable isotope of hydrogen, is also widely used in metabolic studies to investigate kinetic isotope effects and to create internal standards for mass spectrometry-based quantification.

Metabolism and environmental fate studies of quinoxyfen have been conducted using ¹⁴C-labeled quinoxyfen, with the radioactive carbon atom incorporated into either the phenyl ring or the quinoline ring of the molecule.[1] This allows for the tracking of different parts of the molecule as it is metabolized.

Metabolic Pathways of Quinoxyfen

Understanding the metabolic pathways of quinoxyfen is critical for assessing its potential toxicity and the nature of its residues. Studies in lactating goats and wheat have elucidated the primary routes of its biotransformation.

Metabolism in Lactating Goats

In lactating goats, orally administered ¹⁴C-quinoxyfen is metabolized through hydroxylation and cleavage of the ether linkage. The primary metabolites identified include:

-

CFBPQ (2-chloro-10-fluoro[4]benzopyrano[2,3,4-de]quinoline): A product of cyclization.

-

2-Oxo-quinoxyfen: Formed by oxidation of the quinoline ring.

-

Hydroxylated metabolites: Quinoxyfen hydroxylated on the quinoline or phenyl ring.

-

5,7-dichloro-4-hydroxyquinoline (DCHQ): A product of ether bond cleavage.

-

4-fluorophenol: The other product of ether bond cleavage.

These metabolites are found in various tissues and excreta, with the majority of the administered radioactivity being excreted in the feces. The proposed metabolic pathway in lactating goats is illustrated in the diagram below.

Caption: Proposed metabolic pathway of quinoxyfen in lactating goats.

Metabolism in Wheat

In wheat, ¹⁴C-quinoxyfen applied to foliage is primarily found as the parent compound on the plant surface. A smaller proportion is absorbed and metabolized. The major identified metabolite is 2-oxo-quinoxyfen. Other minor metabolites are also formed.

Environmental Fate: Aerobic Soil Degradation

In aerobic soil, quinoxyfen degrades to form several metabolites. The primary degradation product is 2-oxo-quinoxyfen. Another significant metabolite is 5,7-dichloro-4-hydroxyquinoline (DCHQ). The degradation pathway is influenced by soil type and conditions.

Caption: Aerobic soil degradation pathway of quinoxyfen.

Experimental Protocols

This section provides detailed methodologies for the synthesis of isotopically labeled quinoxyfen and its analysis in biological and environmental matrices.

Synthesis of ¹⁴C-Labeled Quinoxyfen

General Approach for ¹⁴C-Labeling of the Quinoline Ring:

A plausible synthetic route would involve the condensation of a ¹⁴C-labeled amine with a suitable precursor to form the quinoline ring. For example, a reaction analogous to the Combes quinoline synthesis could be employed, using a ¹⁴C-labeled aniline derivative.

Illustrative (Hypothetical) Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of ¹⁴C-quinoxyfen.

Important Considerations for Radiosynthesis:

-

Choice of Labeling Position: The ¹⁴C label should be placed in a metabolically stable position to ensure that the label is not lost during biotransformation.

-

Specific Activity: The amount of radioactivity per mole of substance needs to be sufficiently high for detection in biological and environmental samples.

-

Radiochemical Purity: The final product must be purified to remove any radioactive impurities that could interfere with the study. Purification is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC).

Analysis of Quinoxyfen Residues using QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products. It is followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high sensitivity and selectivity for the detection and quantification of quinoxyfen and its metabolites.

QuEChERS Protocol for Vegetable Matrices:

-

Homogenization: Weigh 10-15 g of a representative sample of the homogenized vegetable into a 50 mL centrifuge tube. For dry samples, add a proportional amount of water.

-

Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

-

Salting Out: Add a mixture of salts, typically 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquohydrate. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) for removal of organic acids and sugars, and C18 for removal of fats). Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge the d-SPE tube. The supernatant is then ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters:

The following table provides typical instrumental parameters for the analysis of quinoxyfen. Optimization will be required for specific instruments and matrices.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Optimized for separation of quinoxyfen and its metabolites |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 308.0 |

| Product Ions (m/z) | e.g., 272.0, 186.0 (for quantification and confirmation) |

| Collision Energy | Optimized for each transition |

Data Presentation

Quantitative data from metabolism and environmental fate studies are crucial for risk assessment. The following tables summarize typical data obtained from such studies.

Table 1: Distribution of ¹⁴C-Residues in a Lactating Goat (Hypothetical Data)

| Matrix | Total ¹⁴C-Residue (ppm quinoxyfen equivalents) | % of Administered Dose |

| Milk (day 7) | 0.05 | < 0.1 |

| Liver | 0.80 | 0.5 |

| Kidney | 0.25 | 0.1 |

| Muscle | 0.02 | < 0.1 |

| Fat | 0.15 | 0.2 |

| Feces (cumulative) | - | 85 |

| Urine (cumulative) | - | 5 |

Table 2: Degradation of ¹⁴C-Quinoxyfen in Aerobic Soil (Hypothetical Data)

| Time (days) | Quinoxyfen (% of applied) | 2-Oxo-quinoxyfen (% of applied) | DCHQ (% of applied) | Bound Residues (% of applied) | CO₂ (% of applied) |

| 0 | 98 | < 1 | < 1 | 1 | < 0.1 |

| 30 | 75 | 15 | 2 | 5 | 1 |

| 90 | 40 | 25 | 5 | 15 | 3 |

| 180 | 15 | 10 | 3 | 30 | 8 |

Conclusion

The isotopic labeling of quinoxyfen, particularly with ¹⁴C, is an indispensable tool for elucidating its metabolic pathways and environmental fate. The data generated from these studies, obtained through robust analytical methods like QuEChERS and LC-MS/MS, are fundamental for the comprehensive risk assessment of this fungicide. While specific synthesis protocols for labeled quinoxyfen are not publicly detailed, established radiolabeling techniques for similar chemical structures provide a clear path forward for researchers in this field. This guide provides the foundational knowledge and methodological framework necessary for professionals engaged in the study of quinoxyfen and other agrochemicals.

References

Quinoxyfen-d4 safety and handling information

An In-depth Technical Guide to the Safety and Handling of Quinoxyfen-d4

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Quinoxyfen, an agricultural fungicide.[1] For the purposes of safety and handling, the toxicological and chemical properties of Quinoxyfen are considered directly applicable to its isotopically labeled counterpart.

Hazard Identification and Classification

This compound is classified as a substance that can cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[2][3]

GHS Hazard Classification:

-

Hazardous to the aquatic environment, acute hazard: Category 1

-

Hazardous to the aquatic environment, long-term hazard: Category 1

Label Elements:

-

Pictograms:

-

(GHS07)

-

(GHS09)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P272 (Contaminated work clothing must not be allowed out of the workplace), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention), P321 (Specific treatment), P362+P364 (Take off contaminated clothing and wash it before reuse), P391 (Collect spillage).

-

Disposal: P501 (Dispose of contents/container in accordance with local/regional/national/international regulations).

-

Quantitative Data Summary

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | |

| Molecular Formula | C₁₅H₄D₄Cl₂FNO | |

| Molecular Weight | 312.16 g/mol | |

| Appearance | Not Available (NA) | |

| Flash Point | > 93.3 °C / > 100 °C | |

| Density | 1.43 g/cm³ at 20 °C | |

| Relative Density | 1.097 g/ml at 20°C | |

| Water Solubility | Soluble | |

| Partition Coefficient (n-octanol/water) | log Kow = 4.66 (for Quinoxyfen) |

Toxicological Data (for Quinoxyfen or similar materials)

| Endpoint | Species | Value | Source |

| Acute Oral Toxicity (LD50) | Rat | > 2,000 mg/kg | |

| Acute Dermal Toxicity (LD50) | Rat | > 2,000 mg/kg | |

| Skin Irritation | Not classified as an irritant. | ||

| Eye Irritation | Not classified as an irritant. | ||

| Sensitization | May cause an allergic skin reaction. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessments of this compound are not provided in the available documentation. However, toxicological data such as LD50 values are typically determined using standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for Acute Toxicity Studies (Based on OECD Guidelines):

-

Test Animals: A specified number of laboratory animals (e.g., rats) are used for each dose group and a control group.

-

Dose Administration: The substance is administered via the relevant route (oral, dermal, or inhalation) in a single dose or a series of doses over 24 hours.

-

Observation Period: Animals are observed for a period, typically 14 days, for signs of toxicity and mortality.

-

Data Analysis: The Lethal Dose 50 (LD50), the statistically derived dose that is expected to cause death in 50% of the test animals, is calculated.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related changes.

Safety and Handling Procedures

First Aid Measures

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

In case of skin contact: Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.

-

In case of eye contact: Rinse slowly and gently with water for 15-20 minutes. If contact lenses are present, remove them after the first 5 minutes and continue rinsing. Call a poison control center or doctor for advice.

-

In case of ingestion: Call a poison control center or doctor immediately for treatment advice. Rinse the mouth with water. Do not induce vomiting, and never give anything by mouth to an unconscious person.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Evacuate personnel to safe areas and ensure adequate ventilation.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses. Inform relevant authorities if seepage into a water course or sewage system occurs.

-

Containment and Cleanup: Collect spillage. Prevent further leakage if it is safe to do so.

Handling and Storage

-

Safe Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage Conditions: Store in the original container only. Recommended storage is in a refrigerator at 2-8°C. Avoid freezing.

Exposure Controls and Personal Protection

Engineering Controls

-

Ensure adequate ventilation in the workplace to control airborne concentrations. Emergency safety shower and eyewash stations should be available.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield. Standard eyeglasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear unlined, elbow-length, chemical-resistant gloves (e.g., nitrile, butyl, neoprene). Inspect gloves prior to use and wash them before removal.

-

Body Protection: Wear impervious, fire/flame-resistant clothing or coveralls.

-

-

Footwear: Use chemical-resistant boots that cover the ankles. Pant legs should be worn outside the boots to prevent chemicals from draining inside.

-

Respiratory Protection: If ventilation is inadequate or if the label requires it, use a properly fitted respirator.

Visualized Workflow and Pathways

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for safe handling of this compound from assessment to disposal.

References

physical characteristics of Quinoxyfen-d4

An In-depth Technical Guide on the Physical Characteristics of Quinoxyfen-d4

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known physical and chemical properties of this compound. This deuterated analog of the fungicide Quinoxyfen is primarily utilized as an internal standard in analytical testing.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value |

| Chemical Name | 5,7-dichloro-4-(2,3,5,6-tetradeuterio-4-fluoro-phenoxy)quinoline[1] |

| Molecular Formula | C₁₅D₄H₄Cl₂FNO[1] |

| Molecular Weight | 312.16 g/mol [1][2][3] |

| Accurate Mass | 311.0218 Da |

| Appearance | White to Off-White Solid |

| Purity | >95% (as determined by HPLC) |

| Solubility | Soluble in DMSO at 10 mM |

| Storage Condition | Recommended storage at +4°C |

| CAS Number | 124495-18-7 |

| SMILES Notation | [2H]c1c([2H])c(Oc2ccnc3cc(Cl)cc(Cl)c23)c([2H])c([2H])c1F |

| InChI Key | InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H/i1D,2D,3D,4D |

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis, purification, and analytical method development of this compound are limited. As a stable isotope-labeled standard, its primary application lies in quantitative analysis, often using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the detection of Quinoxyfen in environmental and agricultural samples. The purity of the standard is typically verified by the manufacturer using High-Performance Liquid Chromatography (HPLC).

Structural Visualization

The chemical structure of this compound, illustrating the positions of the four deuterium atoms on the fluorophenoxy ring, is provided below.

Caption: Chemical structure of this compound.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical bioanalysis, the pursuit of unerring accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification, especially when coupled with mass spectrometry.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[1] This subtle alteration in mass is the key to its efficacy. While chemically and physically almost identical to the analyte, the mass difference allows a mass spectrometer to differentiate between the two.[1][2]

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[1] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect surrogate for the analyte.[1] Any variability introduced during the analytical workflow—be it from sample extraction, matrix effects, or instrument response fluctuations—will affect both the analyte and the deuterated standard equally. Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.

Key Advantages:

-

Compensation for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, effectively normalizing the signal.

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution are accounted for, as both the analyte and the internal standard are lost proportionally.

-

Improved Accuracy and Precision: By mitigating various sources of error, deuterated internal standards significantly enhance the accuracy and precision of quantitative assays. This is crucial for regulatory submissions and clinical decision-making.

Data Presentation: Comparative Performance

The superiority of deuterated internal standards over alternatives like structural analogs is well-documented. The following tables summarize key performance data from comparative studies.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Findings & References |

| Precision (%CV) | Lower (e.g., <5%) | Higher (e.g., 5-15%) | Deuterated standards provide lower variance and thus higher precision. |

| Accuracy (%Bias) | Closer to 100% (e.g., 98-102%) | Can show significant bias | Deuterated standards result in a mean bias that is not significantly different from the true value. |

| Matrix Effect | Effectively normalized | May experience different matrix effects than the analyte | Co-elution of the deuterated standard with the analyte is key to correcting for matrix effects. |

| Extraction Recovery | Tracks analyte recovery accurately | May have different recovery rates | The near-identical physicochemical properties of deuterated standards ensure they mimic the analyte's behavior during extraction. |

| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Structural Analogue | 96.8 | 8.6 |

| Deuterated Standard | 100.3 | 7.6 |

This data, adapted from a method validation study, illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards.

General Protocol for Protein Precipitation and LC-MS/MS Analysis

This protocol is suitable for the analysis of small molecules in biological fluids like plasma or serum.

1. Materials and Reagents:

-

Blank biological matrix (e.g., plasma, serum)

-

Analyte and deuterated internal standard stock solutions (1 mg/mL in a suitable organic solvent)

-

Protein precipitation solvent (e.g., acetonitrile or methanol) containing the deuterated internal standard at a known concentration.

2. Sample Preparation:

-

To 100 µL of the plasma sample, calibration standard, or quality control sample, add 300 µL of the protein precipitation solvent containing the deuterated internal standard.

-

Vortex for 30 seconds to precipitate the proteins.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. The specific MRM transitions for the analyte and the deuterated internal standard must be optimized.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol for Assessment of Matrix Effects

This experiment is crucial to verify that the deuterated internal standard is effectively compensating for matrix-induced signal suppression or enhancement.

1. Sample Preparation:

-

Set A (Neat Solution): Analyte and deuterated internal standard spiked into the mobile phase.

-

Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.

-

Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and deuterated internal standard before the extraction process.

2. Data Analysis:

-

Calculate the Matrix Factor (MF) for the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A)

-

Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of analyte) / (MF of internal standard)

-

The coefficient of variation (CV) of the IS-normalized MF across at least six different sources of the biological matrix should be ≤15%.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow of isotope dilution mass spectrometry using a deuterated internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of Quinoxyfen in Complex Matrices using Quinoxyfen-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxyfen is a potent fungicide widely used in agriculture to control powdery mildew on various crops.[1] Its presence in the environment and food products necessitates sensitive and accurate analytical methods for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Quinoxyfen-d4, is crucial for robust quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2][3] This application note provides a detailed protocol for the quantitative analysis of quinoxyfen in various matrices using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties

| Property | Quinoxyfen | This compound |

| IUPAC Name | 5,7-dichloro-4-(4-fluorophenoxy)quinoline | 5,7-Dichloro-4-(4-fluorophenoxy)quinoline-d4 |

| Molecular Formula | C₁₅H₈Cl₂FNO | C₁₅H₄D₄Cl₂FNO |

| Molecular Weight | 308.14 g/mol [4] | 312.16 g/mol [5] |

| Structure | N. O. Cl. Cl. F | N. O. Cl. Cl. F (with deuterium labeling on the phenoxy ring) |

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification. A known amount of an isotopically labeled analogue of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. This internal standard (IS) behaves chemically and physically identically to the native analyte (Quinoxyfen) throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as any losses or variations during the process will affect both compounds equally.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of quinoxyfen using this compound as an internal standard.

References

Application Note: Quantitative Analysis of Quinoxyfen in Food Matrices by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide quinoxyfen in various food matrices. The method utilizes a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. To ensure high accuracy and precision, Quinoxyfen-d4 is employed as an internal standard to compensate for matrix effects and variations in sample processing. This method is suitable for routine monitoring of quinoxyfen residues in food safety and quality control laboratories.

Introduction

Quinoxyfen is a fungicide widely used to control powdery mildew on various crops.[1] Its potential presence in food products necessitates reliable and sensitive analytical methods for monitoring its residue levels to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to improve the accuracy and precision of quantitative LC-MS/MS methods by correcting for matrix-induced signal suppression or enhancement and variations during sample preparation.[3][4]

This application note provides a detailed protocol for the extraction, cleanup, and LC-MS/MS analysis of quinoxyfen in food matrices, utilizing this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Quinoxyfen analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative 10-15 g portion of the food sample.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Add the appropriate QuEChERS extraction salt mixture.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Data Presentation

The quantitative performance of the method is summarized in the tables below. Table 1 lists the optimized MRM transitions for quinoxyfen and its deuterated internal standard, this compound. Table 2 presents the method validation data, including linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Optimized MRM Transitions for Quinoxyfen and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |

| Quinoxyfen | 308.0 | 197.1 | 162.1 | 40 | 56 |

| This compound | 313.0 | 163.2 | 204.0 | 35 | 60 |

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Method Validation Data

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (Recovery) | |

| Spiking Level 1 (5 µg/kg) | 92% |

| Spiking Level 2 (20 µg/kg) | 95% |

| Spiking Level 3 (50 µg/kg) | 98% |

| Precision (RSD) | |

| Intra-day Precision | < 10% |

| Inter-day Precision | < 15% |

| Sensitivity | |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

The data presented in Table 2 is representative of typical performance for this type of analysis and may vary depending on the specific matrix and instrumentation.

Visualizations

Caption: Experimental workflow for quinoxyfen analysis.

Caption: Principle of internal standard calibration.

References

Application Note: Quantitative Analysis of Fungicide Residues in Food Matrices Using Deuterated Internal Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of multiple fungicide residues in complex food matrices, using tomato as a representative example. The method employs the robust QuEChERS sample preparation technique, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated, stable isotope-labeled internal standards is central to this protocol, ensuring high accuracy and precision by compensating for matrix effects and variations in sample recovery.[1][2][3] This approach is ideal for regulatory monitoring and food safety assessment.

Introduction

The widespread use of fungicides in agriculture necessitates rigorous monitoring of their residues in food products to ensure consumer safety. Quantitative analysis of these residues is challenging due to the complexity of food matrices (e.g., fruits, vegetables), which can cause significant matrix effects, such as ion suppression or enhancement, during analysis by mass spectrometry.[1]